![molecular formula C15H8F3NO2 B12868909 5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12868909.png)
5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring, resulting in high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted indole compounds.
Aplicaciones Científicas De Investigación
5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Trifluoromethylindole: Similar in structure but lacks the dione functionality.
5-Trifluoromethyl-2-phenylindole: Similar but with different substitution patterns on the indole ring.
Uniqueness
5-[2-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione is unique due to the presence of both the trifluoromethyl group and the dione functionality, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability, lipophilicity, and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C15H8F3NO2 |
|---|---|
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
5-[2-(trifluoromethyl)phenyl]-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)11-4-2-1-3-9(11)8-5-6-12-10(7-8)13(20)14(21)19-12/h1-7H,(H,19,20,21) |
Clave InChI |
HEFOSUKJFAOEQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
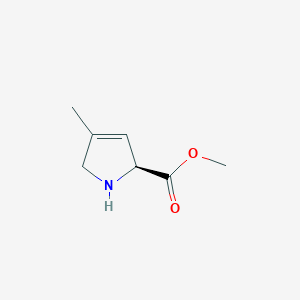
![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)

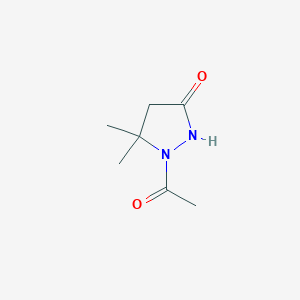
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
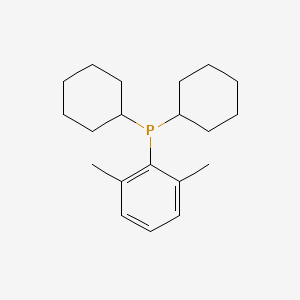
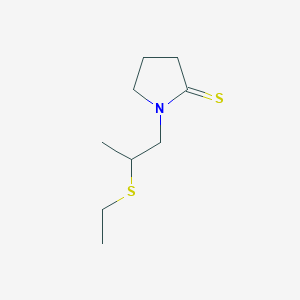
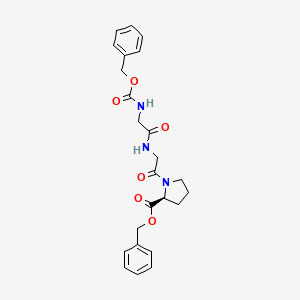


![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
![2-(Aminomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12868895.png)
![(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B12868902.png)
